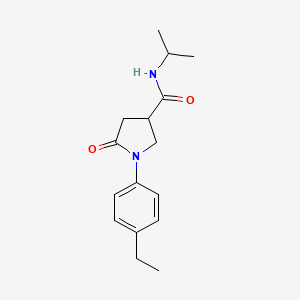![molecular formula C19H31N5O2S B5609574 2-(3-methylbutyl)-8-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5609574.png)
2-(3-methylbutyl)-8-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives typically involves multiple steps, including Michael addition reactions and cyclization processes. For instance, a methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives via cascade cyclization of [5+1] double Michael addition reaction has been developed, showing high yields and versatility in substituents (Islam et al., 2017). Another example includes the synthesis of 3,9-diazaspiro[5.5]undecanes and undecan-2-ones through efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by NMR and X-ray crystallographic techniques. These techniques have elucidated the cyclohexanone unit often prefers a chair conformation, and the presence of intermolecular hydrogen bonding and π–π stacking interactions plays a significant role in crystal packing (Islam et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives involves various reactions such as the [5+1] double Michael addition. This reactivity pattern allows for the introduction of diverse functional groups and the construction of complex molecular architectures. The compounds' reactivity is significantly influenced by the presence of nitrogen atoms in the spirocyclic system, facilitating the formation of multiple stereocenters and enabling asymmetric synthesis (Yang et al., 2008; Islam et al., 2017).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are often determined through experimental studies, including melting point determination, solubility tests in various solvents, and crystallization techniques. The non-planar nature of the 1,3-dioxane ring in some derivatives, exhibiting a chair conformation, is a notable feature affecting these properties (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives are defined by their functional groups, which dictate their reactivity and interactions with other molecules. The presence of nitrogen atoms and the spirocyclic structure enhance the molecules' nucleophilicity and electrophilicity, respectively. These properties are essential for their reactivity in synthesis reactions and their interaction mechanisms in potential applications (Aggarwal et al., 2014).
Propiedades
IUPAC Name |
2-(3-methylbutyl)-8-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2S/c1-14(2)6-10-24-13-19(8-5-16(24)25)7-4-9-23(12-19)17(26)11-27-18-20-15(3)21-22-18/h14H,4-13H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSAJKZKJDYURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)N2CCCC3(C2)CCC(=O)N(C3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-methylbutyl)-8-[(6-methylpyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609491.png)
![1-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5609500.png)
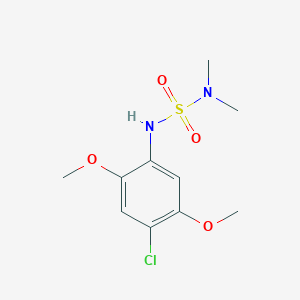
![2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5609509.png)
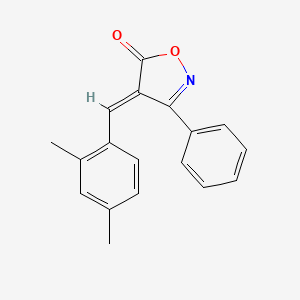
![(1R*,3S*)-3-ethoxy-7-(2,3,4,9-tetrahydro-1H-carbazol-7-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5609514.png)
![N-[3-(1,3-benzoxazol-2-yl)propyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5609522.png)
![10-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-9-methoxy-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5609540.png)
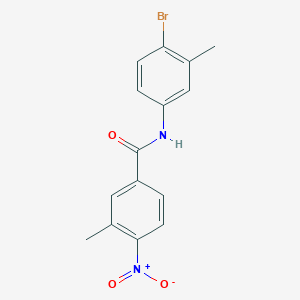
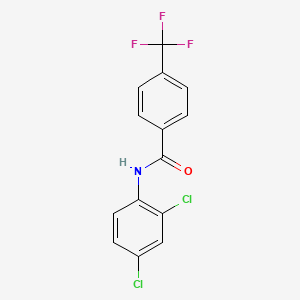
![2-hydroxy-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5609564.png)
![N-(2-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5609569.png)

